2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic compound characterized by its unique structure that includes a pyrene moiety with two carboxylic acid groups at the 2 and 7 positions and a tetrahydro modification. Its molecular formula is C18H14O4, and it has a molecular weight of approximately 294.3014 g/mol. The compound exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, including materials science and biochemistry .
The chemical behavior of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can be understood through its functional groups. The carboxylic acid groups can undergo typical reactions such as:
Additionally, the presence of the aromatic pyrene structure allows for electrophilic substitution reactions, making it reactive towards various electrophiles .
Research on the biological activity of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is limited but suggests potential antioxidant properties due to its polycyclic aromatic structure. Compounds with similar structures often exhibit biological activities such as:
Further studies are needed to fully elucidate the specific biological activities and mechanisms of action for this compound .
Several synthesis methods have been reported for the preparation of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Common methods include:
These methods highlight the complexity involved in synthesizing this compound while maintaining its structural integrity .
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has potential applications in:
Research into its applications is ongoing as scientists explore its utility in various fields .
Interaction studies involving 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- focus on its interactions with biomolecules and other chemical species. These studies typically investigate:
Understanding these interactions is crucial for predicting the behavior of the compound in biological systems .
Several compounds share structural similarities with 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pyrene | C16H10 | Base structure without carboxylic groups |
Pyrene-2,7-dicarboxylic acid | C18H10O4 | Contains two carboxylic groups |
4-Hydroxybenzoic acid | C7H6O3 | Simple aromatic compound with hydroxyl group |
1-Hydroxyanthraquinone | C14H8O2 | Contains an anthraquinone structure |
The uniqueness of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- lies in its combination of the tetrahydro modification alongside two carboxyl functionalities on the pyrene framework. This configuration may enhance its reactivity and potential applications compared to other similar compounds .